molecular formula C21H25N7O B11185049 N-(2-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(2-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11185049
M. Wt: 391.5 g/mol
InChI Key: NKJNSZPPIVCXKQ-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a triazine-based compound characterized by a central 1,3,5-triazine ring substituted with a 2-methoxyphenylamino group at position 2 and a 4-phenylpiperazinylmethyl group at position 4.

The compound’s molecular formula is C₂₂H₂₆N₈O, with a molecular weight of ~449.5 g/mol.

Properties

Molecular Formula

C21H25N7O

Molecular Weight

391.5 g/mol

IUPAC Name

2-N-(2-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H25N7O/c1-29-18-10-6-5-9-17(18)23-21-25-19(24-20(22)26-21)15-27-11-13-28(14-12-27)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H3,22,23,24,25,26)

InChI Key

NKJNSZPPIVCXKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, while the phenylpiperazine moiety is often attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemical Research Applications

Synthesis and Reagent Use:

  • This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules due to its reactive functional groups. The triazine core can undergo various chemical transformations, making it valuable in synthetic chemistry.

Reactivity Studies:

  • The compound participates in diverse chemical reactions such as oxidation and reduction. For instance, it can be oxidized to form corresponding oxides or reduced to modify functional groups, facilitating the study of reaction mechanisms and pathways in organic chemistry .

Biological Research Applications

Anticancer Activity:

  • Recent studies have highlighted the potential of N-(2-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine as an anticancer agent. A library of compounds derived from this scaffold was evaluated for antiproliferative activity against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB231). The results indicated selective inhibition of cancer cell growth without affecting non-cancerous cells .

Mechanism of Action:

  • The compound may interact with specific molecular targets such as enzymes or receptors involved in cancer progression. Understanding these interactions can lead to the development of targeted therapies that minimize side effects while maximizing therapeutic efficacy .

Pharmaceutical Applications

Therapeutic Potential:

  • There is ongoing research into the therapeutic applications of this compound in treating various diseases beyond cancer. Its ability to modulate biological pathways makes it a candidate for drug development targeting neurological disorders or other conditions where piperazine derivatives have shown promise .

Drug Design and Development:

  • The unique structure allows for modifications that can enhance bioavailability and reduce toxicity. Structure–activity relationship (SAR) studies are crucial for optimizing its pharmacological properties and designing more effective derivatives .

Industrial Applications

Material Science:

  • The compound’s unique properties make it suitable for the development of new materials with specific functionalities. Its application in creating advanced polymers or coatings is an area of ongoing investigation.

Chemical Manufacturing:

  • In industrial settings, optimized synthetic routes for producing this compound can lead to high yields and purity levels essential for commercial applications. Techniques such as chromatography are often employed for purification post-synthesis .

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Notes
Chemical ResearchBuilding block for complex synthesisVersatile in organic synthesis; reactive functional groups
Biological ResearchAnticancer activity; interaction studiesSelectively inhibits growth in cancer cell lines; potential for targeted therapies
PharmaceuticalDrug development; therapeutic applicationsModulation of biological pathways; ongoing SAR studies
IndustrialMaterial development; chemical manufacturingPotential for advanced materials; optimized production methods

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Modified Piperazine/Piperidine Substituents

6-[(4-Phenylpiperazin-1-yl)methyl]-N-p-tolyl-1,3,5-triazine-2,4-diamine
  • Structure : Similar to the target compound but substitutes the 2-methoxyphenyl group with a 4-methylphenyl (p-tolyl) group.
  • Properties: Molecular weight 509.65 g/mol (C₃₀H₃₅N₇O). This compound is used in screening studies for diverse biological targets .
  • Key Difference : Reduced electron-donating effects from the methyl group vs. methoxy, altering interaction with polar receptors .
6-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
  • Structure : Features a 3-chlorophenylpiperazine and 2,4-dimethylphenyl group.
  • Properties: Molecular weight ~460.9 g/mol (C₂₃H₂₆ClN₇). This compound is explored for kinase inhibition .
  • Key Difference : Chlorine substitution modifies π-π stacking and hydrogen-bonding capabilities compared to the unsubstituted phenyl group in the target compound .

Analogues with Alternative Triazine Substituents

6-(Chloromethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
  • Structure : Replaces the phenylpiperazinylmethyl group with a chloromethyl substituent.
  • Properties : Molecular weight 294.7 g/mol (C₁₁H₁₂ClN₅O). The chloromethyl group acts as a reactive electrophile, enabling facile nucleophilic substitutions. This compound is utilized as a synthetic intermediate .
  • Key Difference : Higher reactivity but reduced target specificity compared to the phenylpiperazine variant .
N-(4-Methoxyphenyl)-6-{[(5-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine
  • Structure : Incorporates a triazole-thioether group instead of phenylpiperazine.
  • Properties : Molecular weight 406.46 g/mol (C₁₉H₁₈N₈OS). The triazole-thioether enhances metal-binding capacity, suggesting applications in chelation therapy or enzyme inhibition .
  • Key Difference : Sulfur-containing groups improve lipid solubility but may introduce metabolic instability .

Key Findings :

  • Antileukemic Activity: highlights 4-(4-methylpiperidino)-triazines with IC₅₀ values as low as 2 μM against leukemia cell lines. The target compound’s phenylpiperazine group may similarly engage hydrophobic pockets in cancer targets .
  • CNS Potential: Piperazine derivatives are common in serotonin/dopamine receptor modulators. The methoxyphenyl group in the target compound may enhance blood-brain barrier penetration .

Biological Activity

N-(2-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including its synthesis, structural characteristics, and pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process that includes the formation of a triazine core followed by the introduction of the piperazine and methoxyphenyl groups. The structural formula can be represented as follows:

C20H25N7O2\text{C}_{20}\text{H}_{25}\text{N}_{7}\text{O}_{2}

Table 1: Structural Features

FeatureDescription
Molecular Weight339.44 g/mol
Molecular FormulaC20H25N7O2
Key Functional GroupsTriazine, Methoxy, Piperazine
Synthesis MethodMicrowave-assisted synthesis

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its antitumor and antimicrobial properties.

Antitumor Activity

Research indicates that compounds related to the triazine scaffold exhibit notable antitumor effects. For instance, studies have shown that derivatives of triazines can inhibit cancer cell proliferation across multiple cancer lines. The compound has demonstrated cytotoxicity against cell lines such as Mia PaCa-2 and PANC-1. A structure-activity relationship (SAR) analysis revealed that modifications to the piperazine moiety can enhance its antitumor efficacy .

Antimicrobial Properties

In addition to its antitumor potential, this compound has been tested for antimicrobial activity. Preliminary results indicate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Studies

Several case studies have highlighted the compound's potential in treating specific diseases:

  • Case Study on Antitumor Activity : In a study involving human tumor cells, this compound exhibited IC50 values in the low micromolar range against several cancer cell lines.
  • Antimicrobial Efficacy : A recent investigation showed that this compound could serve as a lead candidate for developing new antibiotics due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in DNA replication and repair in cancer cells.
  • Cell Membrane Disruption : In bacterial cells, it likely disrupts membrane integrity leading to cell lysis.

Q & A

Basic Synthesis Methods

Q: What are the most efficient synthetic routes for preparing N-(2-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine? A: Microwave-assisted one-pot synthesis is a validated method for analogous 1,3,5-triazine-2,4-diamines. This approach combines cyanoguanidine, aromatic aldehydes, and arylamines under controlled microwave irradiation (80–120°C, 10–30 min), achieving yields of 60–85% . Key advantages include reduced reaction time and improved regioselectivity compared to conventional heating.

Advanced Synthesis Optimization

Q: How can computational modeling enhance the design of synthetic pathways for this compound? A: Quantum chemical reaction path searches (e.g., via density functional theory) can predict transition states and intermediates, identifying energy-efficient pathways. Coupled with machine learning to analyze experimental data, this approach narrows optimal conditions (solvent, catalyst, temperature) and reduces trial-and-error experimentation .

Basic Characterization Techniques

Q: What analytical methods are critical for confirming the structure and purity of this compound? A: Essential techniques include:

  • 1^1H/13^{13}C NMR : To verify substituent positions (e.g., methoxyphenyl and piperazinyl groups) and monitor reaction progress .
  • Elemental Analysis : Confirms stoichiometric ratios (C, H, N) within ±0.4% deviation .
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

Advanced Structure-Activity Relationship (SAR) Modeling

Q: How can 3D-QSAR models guide the optimization of this compound’s bioactivity? A: Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) models, built using antiproliferative data from structurally similar triazines, identify critical substituents (e.g., methoxy groups enhance membrane permeability). These models prioritize synthetic targets for improved potency .

Basic Biological Activity Profiling

Q: What in vitro assays are recommended to evaluate this compound’s anticancer potential? A: Standard protocols include:

  • MTT/PrestoBlue Assays : IC50_{50} determination against leukemia (e.g., K562) and solid tumor cell lines.
  • Cell Cycle Analysis : Flow cytometry to detect G0_0/G1_1 arrest, a hallmark of triazine derivatives .
  • Apoptosis Assays : Annexin V/PI staining to quantify early/late apoptotic cells .

Advanced Resistance Mechanisms

Q: What molecular mechanisms might drive resistance to this compound, and how can they be mitigated? A: Resistance in related triazines involves:

  • ABC Transporter Upregulation (e.g., P-glycoprotein): Use inhibitors like verapamil to restore efficacy.
  • Target Mutation : Molecular dynamics simulations can predict mutations in binding sites (e.g., kinase domains), guiding structural modifications .

Structural Analysis

Q: How can X-ray crystallography inform the design of derivatives with improved stability? A: Crystal structure data (e.g., C–H···π interactions, hydrogen-bonding networks) reveal conformational rigidity and solvent accessibility. For example, the planar triazine core in analogous compounds stabilizes π-stacking with DNA/RNA, guiding substitutions to enhance intercalation .

Safety and Handling Precautions

Q: What safety protocols are advised for handling this compound in laboratory settings? A: Based on structurally similar triazines:

  • PPE : Nitrile gloves, lab coat, and ANSI Z87.1-rated goggles.
  • Ventilation : Use fume hoods to avoid aerosolization.
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Combinatorial Therapy Strategies

Q: What rationale supports combining this compound with other anticancer agents? A: Synergistic effects are observed when triazines are paired with:

  • DNA Alkylators (e.g., temozolomide): Enhanced topoisomerase inhibition.
  • Tyrosine Kinase Inhibitors (e.g., imatinib): Dual targeting of proliferative pathways. Dose escalation studies (1:1 to 1:5 molar ratios) are recommended to identify optimal synergy .

Advanced Pharmacokinetic Profiling

Q: How can in silico tools predict this compound’s ADME properties? A: Software like SwissADME or ADMETLab 2.0 estimates:

  • Lipophilicity (LogP): Critical for blood-brain barrier penetration.
  • CYP450 Metabolism : Identifies potential drug-drug interactions.
  • Half-Life : Molecular weight and polar surface area correlate with renal clearance rates .

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